2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole
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Overview
Description
2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure that combines a benzimidazole core with a benzylthio group and a dichlorovinyl-dimethylcyclopropyl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the condensation of diamines or amino (thio)phenols with appropriate reagents. For instance, the Bischler-Napieralski reaction is a well-known method for synthesizing benzimidazole derivatives. This reaction typically involves the use of condensation reagents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or zinc chloride (ZnCl₂) to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
2-(benzylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-(benzylthio)benzaldehyde: Shares the benzylthio group but lacks the dichlorovinyl-dimethylcyclopropyl moiety.
2-trifluoromethyl benzimidazoles: Feature a trifluoromethyl group instead of the benzylthio group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20Cl2N2OS |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2-benzylsulfanylbenzimidazol-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone |
InChI |
InChI=1S/C22H20Cl2N2OS/c1-22(2)15(12-18(23)24)19(22)20(27)26-17-11-7-6-10-16(17)25-21(26)28-13-14-8-4-3-5-9-14/h3-12,15,19H,13H2,1-2H3 |
InChI Key |
MYFPQEMJWCZPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)N2C3=CC=CC=C3N=C2SCC4=CC=CC=C4)C=C(Cl)Cl)C |
Origin of Product |
United States |
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